molecular formula C18H20FN3O5 B3026894 Ofloxacin N-oxide, (R)- CAS No. 117678-37-2

Ofloxacin N-oxide, (R)-

Cat. No.: B3026894
CAS No.: 117678-37-2
M. Wt: 377.4 g/mol
InChI Key: MVLAUMUQGRQERL-SNVBAGLBSA-N
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Description

Ofloxacin N-oxide, ®- is a derivative of ofloxacin, a synthetic fluoroquinolone antibiotic Ofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity

Mechanism of Action

Target of Action

Ofloxacin N-oxide, ®-, like its parent compound Ofloxacin, primarily targets bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are type II topoisomerases, crucial for controlling the supercoiling of DNA during replication .

Mode of Action

Ofloxacin N-oxide, ®-, exerts its action by binding to DNA gyrase and topoisomerase IV, thereby inhibiting their activity . This binding blocks the untwisting of DNA, a necessary step for DNA replication, effectively halting bacterial DNA replication . Notably, the drug has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process, leading to the cessation of bacterial cell growth and division

Pharmacokinetics

The pharmacokinetics of Ofloxacin N-oxide, ®-, are expected to be similar to those of Ofloxacin. Ofloxacin is characterized by almost complete bioavailability (95 to 100%), peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose, and an average half-life of 5 to 8 hours . Between 65% and 80% of an administered oral dose of Ofloxacin is excreted unchanged via the kidneys within 48 hours of dosing .

Result of Action

The primary result of Ofloxacin N-oxide, ®-, action is the inhibition of bacterial growth and division due to the disruption of DNA replication . This makes it effective in the treatment of various bacterial infections, including those of the respiratory tract, kidney, skin, soft tissue, and urinary tract .

Action Environment

The action, efficacy, and stability of Ofloxacin N-oxide, ®-, can be influenced by various environmental factors. For instance, the presence of other compounds or ions in the environment can affect the degradation and removal of Ofloxacin

Biochemical Analysis

Biochemical Properties

Ofloxacin N-oxide, ®- plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, Ofloxacin N-oxide, ®- prevents the supercoiling of bacterial DNA, thereby halting bacterial cell division and growth . The interaction between Ofloxacin N-oxide, ®- and these enzymes is highly specific, leading to the effective inhibition of bacterial proliferation.

Cellular Effects

Ofloxacin N-oxide, ®- exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, Ofloxacin N-oxide, ®- can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause oxidative stress and induce apoptosis in certain cell types . The impact on cell signaling pathways includes the modulation of reactive oxygen species (ROS) levels, which can affect various downstream signaling cascades.

Molecular Mechanism

The molecular mechanism of action of Ofloxacin N-oxide, ®- involves its binding to bacterial DNA gyrase and topoisomerase IV. By forming a stable complex with these enzymes, it prevents the unwinding and supercoiling of bacterial DNA, which is essential for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. Additionally, Ofloxacin N-oxide, ®- can induce the production of ROS, which further contributes to its antibacterial activity by causing oxidative damage to bacterial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ofloxacin N-oxide, ®- have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that Ofloxacin N-oxide, ®- is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to Ofloxacin N-oxide, ®- can lead to the development of bacterial resistance, highlighting the importance of monitoring its use in clinical settings.

Dosage Effects in Animal Models

The effects of Ofloxacin N-oxide, ®- vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth and treats infections. At higher doses, it can cause toxic effects, including gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant adverse effects, emphasizing the need for careful dosage management in clinical applications.

Metabolic Pathways

Ofloxacin N-oxide, ®- is involved in various metabolic pathways, including its own biotransformation and degradation. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate its conversion to inactive metabolites. These metabolic pathways ensure the elimination of Ofloxacin N-oxide, ®- from the body, preventing its accumulation and potential toxicity.

Transport and Distribution

The transport and distribution of Ofloxacin N-oxide, ®- within cells and tissues are mediated by specific transporters and binding proteins. It is known to achieve high concentrations in various tissues, including the liver, kidneys, and lungs . The distribution of Ofloxacin N-oxide, ®- is influenced by its lipophilicity, allowing it to cross cellular membranes and reach intracellular targets. Binding proteins in the plasma also play a role in its transport and distribution, ensuring its delivery to sites of infection.

Subcellular Localization

Ofloxacin N-oxide, ®- exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus of bacterial cells, where it interacts with DNA gyrase and topoisomerase IV . In mammalian cells, it can be found in various organelles, including mitochondria and lysosomes, where it may exert additional effects on cellular metabolism and function. The subcellular localization of Ofloxacin N-oxide, ®- is influenced by targeting signals and post-translational modifications that direct it to specific compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ofloxacin N-oxide, ®- typically involves the oxidation of ofloxacin. One common method is the use of oxidizing agents such as Oxone (potassium peroxymonosulfate) in the presence of cobalt ions (Co2+). The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom in the piperazine ring of ofloxacin .

Industrial Production Methods

Industrial production of Ofloxacin N-oxide, ®- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and the concentration of reagents to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ofloxacin N-oxide, ®- undergoes various chemical reactions, including:

    Oxidation: The primary reaction for its synthesis.

    Reduction: Can be reduced back to ofloxacin under specific conditions.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Oxone (potassium peroxymonosulfate) and cobalt ions (Co2+).

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

Scientific Research Applications

Ofloxacin N-oxide, ®- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ofloxacin N-oxide, ®- is unique due to its N-oxide functional group, which imparts different chemical properties compared to its parent compound. This modification can lead to differences in its pharmacokinetics, stability, and spectrum of activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

(2R)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLAUMUQGRQERL-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117678-37-2
Record name Ofloxacin N-oxide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OFLOXACIN N-OXIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC9N7ZX6C3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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